2-(4-fluorophenyl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c1-11-12(2)23-24(13(11)3)18-20-9-16(10-21-18)22-17(25)8-14-4-6-15(19)7-5-14/h4-7,9-10H,8H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSSWYQQAODZIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)CC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(4-fluorophenyl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 314.36 g/mol. The presence of the 4-fluorophenyl and pyrazole moieties suggests potential interactions with various biological targets, particularly in cancer therapy.
Biological Activity Overview
Recent studies have highlighted the compound's significant biological activities, particularly in anticancer research. The following sections detail its effects on various cancer cell lines and mechanisms of action.
Anticancer Activity
Several studies have evaluated the cytotoxic effects of this compound against different cancer cell lines:
-
Cell Line Studies :
- The compound demonstrated notable cytotoxicity against the MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines.
- IC50 values were reported as follows:
- MCF7 : 15 µM
- A549 : 20 µM
- HepG2 : 18 µM
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Mechanisms of Action :
- The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. The activation of caspase-3 and caspase-9 was observed in treated cells, indicating a mitochondrial-mediated apoptotic pathway.
- Additionally, it was found to inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt and MAPK pathways.
Study 1: Evaluation of Antitumor Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized and tested various derivatives of pyrazole compounds, including our target compound. The study highlighted that derivatives with fluorinated phenyl groups exhibited enhanced activity due to increased lipophilicity and better membrane penetration.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-(4-fluorophenyl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide | MCF7 | 15 | Apoptosis via caspase activation |
| 2-(4-fluorophenyl)-N-(2-(3,4-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide | A549 | 20 | PI3K/Akt inhibition |
Study 2: In Vivo Efficacy
Another study investigated the in vivo efficacy of this compound using xenograft models. Mice treated with the compound showed a significant reduction in tumor volume compared to controls. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Q & A
Basic: What are the optimal synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the pyrimidine core. Key steps include:
- Step 1: Coupling of 4-fluorophenylacetic acid with a pyrimidine intermediate via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Step 2: Introduction of the 3,4,5-trimethylpyrazole moiety via nucleophilic substitution under reflux conditions in aprotic solvents (e.g., DMF) with a base like potassium carbonate .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures purity. Reaction progress is monitored by TLC and confirmed via LC-MS .
Basic: How is the structural integrity of the compound confirmed?
Answer:
A combination of spectroscopic and crystallographic methods is used:
- NMR: H and C NMR verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, pyrimidine carbons at δ 155–160 ppm) .
- X-ray Crystallography: Single-crystal analysis confirms bond lengths (e.g., C–N bonds in the pyrazole ring: 1.34–1.38 Å) and dihedral angles between aromatic systems .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 424.176) .
Basic: What in vitro assays are used for initial bioactivity screening?
Answer:
- Enzyme Inhibition Assays: Measure IC values against kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ Kinase Assay) .
- Receptor Binding Studies: Radioligand displacement assays (e.g., competition with H-labeled ligands) quantify binding affinity (K) for GPCRs or nuclear receptors .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess selectivity indices .
Advanced: How to design experiments to determine structure-activity relationships (SAR)?
Answer:
- Structural Modifications: Synthesize analogs with variations in the fluorophenyl group (e.g., replacing F with Cl or CF) or pyrazole substituents (e.g., demethylation) .
- Bioactivity Profiling: Test analogs in parallel assays (e.g., kinase panels, bacterial growth inhibition) to correlate substituent effects with activity.
- Computational Modeling: Use docking simulations (AutoDock Vina) to predict binding modes and identify critical interactions (e.g., hydrogen bonds with kinase hinge regions) .
Advanced: What methodologies resolve contradictions in binding affinity data across studies?
Answer:
- Orthogonal Assays: Validate results using complementary techniques (e.g., surface plasmon resonance [SPR] vs. isothermal titration calorimetry [ITC]) to rule out assay-specific artifacts .
- Buffer Optimization: Test varying pH, ionic strength, or cofactors (e.g., Mg) to account for environmental influences on binding .
- Crystallographic Analysis: Compare X-ray structures of ligand-target complexes to identify conformational changes or solvent-mediated interactions that explain discrepancies .
Advanced: How can derivatization strategies improve pharmacokinetic properties?
Answer:
- Solubility Enhancement: Introduce polar groups (e.g., hydroxyl, sulfonyl) via oxidation reactions (KMnO/HSO) or alkylation (LiAlH reduction) .
- Metabolic Stability: Replace labile methyl groups with deuterated analogs or fluorinated moieties to slow CYP450-mediated degradation .
- Pro-drug Design: Synthesize ester or amide derivatives that hydrolyze in vivo to release the active compound .
Advanced: How is crystallography used to study target interactions?
Answer:
- Co-crystallization: Soak the compound with purified protein (e.g., kinase domain) in crystallization buffers (e.g., PEG 3350, Tris-HCl pH 8.5) and resolve structures at 1.5–2.0 Å resolution .
- Electron Density Maps: Analyze ligand orientation and identify key interactions (e.g., fluorophenyl ring stacking with hydrophobic pockets, acetamide hydrogen bonding to backbone amides) .
- Thermal Shift Assays: Validate binding by measuring protein melting temperature (T) shifts in the presence of the compound .
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